molecular formula C17H11ClO5 B7750564 2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid

2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid

Cat. No.: B7750564
M. Wt: 330.7 g/mol
InChI Key: QRZKULJYERGMBQ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Oxyacetic Acid Moiety: The final step involves the esterification of the chromenone derivative with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromophenyl)-4-oxochromen-6-yl]oxyacetic acid
  • 2-[2-(4-Methylphenyl)-4-oxochromen-6-yl]oxyacetic acid
  • 2-[2-(4-Nitrophenyl)-4-oxochromen-6-yl]oxyacetic acid

Uniqueness

2-[2-(4-Chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxochromen-6-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c18-11-3-1-10(2-4-11)16-8-14(19)13-7-12(22-9-17(20)21)5-6-15(13)23-16/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZKULJYERGMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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